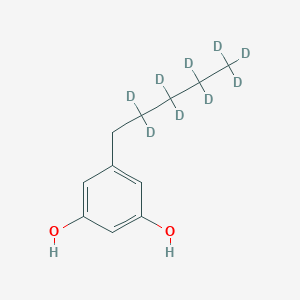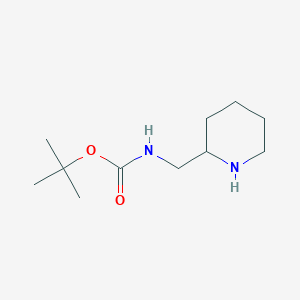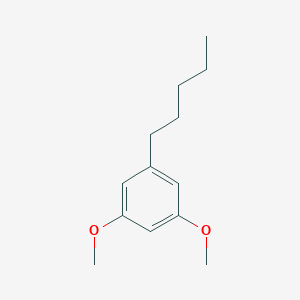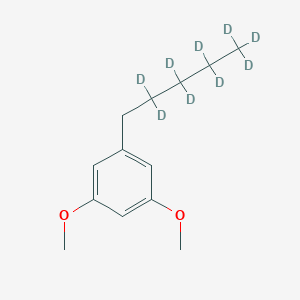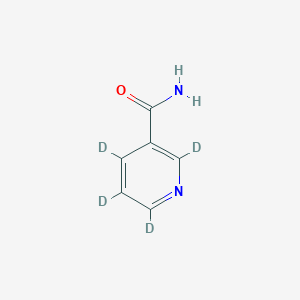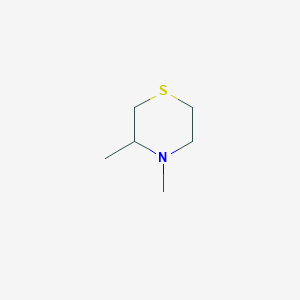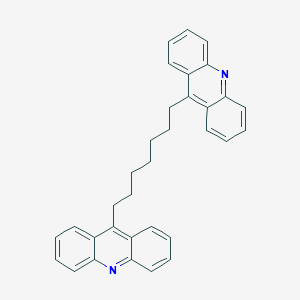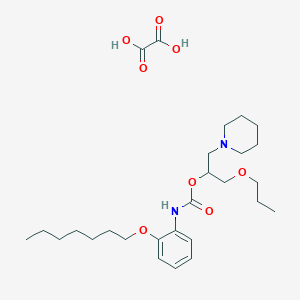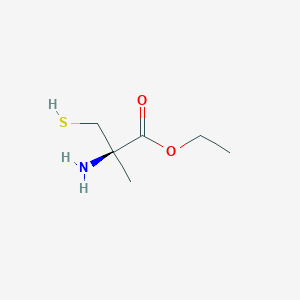
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate, also known as L-methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and agriculture.
Mecanismo De Acción
The mechanism of action of MSO involves its inhibition of glutamine synthetase, which is responsible for converting glutamate and ammonia to glutamine. Glutamine is an important amino acid that plays a critical role in various biological processes, including protein synthesis, energy metabolism, and nitrogen metabolism. By inhibiting glutamine synthetase, MSO leads to a decrease in cellular glutamine levels, which can have a wide range of effects depending on the cell type and biological context.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MSO depend on the cell type and biological context. In cancer cells, MSO has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by depleting cellular glutamine levels. In neurons, MSO has been shown to affect neurotransmitter synthesis and release, as well as neuronal excitability. In plants, MSO has been used to study nitrogen metabolism and the effects of nitrogen deficiency on plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MSO in lab experiments is its potency and specificity as an inhibitor of glutamine synthetase. This allows researchers to selectively manipulate cellular glutamine levels and study the effects on various biological processes. However, one limitation of using MSO is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death. Careful titration and control of MSO concentration is therefore necessary for reliable and reproducible results.
Direcciones Futuras
There are many potential future directions for research involving MSO. One area of interest is the development of MSO-based therapies for cancer, as targeting glutamine metabolism has emerged as a promising approach for cancer treatment. Another area of interest is the role of glutamine in neurological disorders, such as epilepsy and Alzheimer's disease, and the potential use of MSO as a tool to study these disorders. Additionally, MSO has potential applications in agriculture, as it can be used to study nitrogen metabolism in crops and improve nitrogen use efficiency.
Métodos De Síntesis
MSO can be synthesized through a multistep process starting from ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate. The first step involves the oxidation of ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate to ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate sulfoxide, which is then converted to MSO using a reductive amination reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This has been particularly useful in studying the role of glutamine in cancer cells, as many cancer cells rely heavily on glutamine for their growth and survival. MSO has also been used to study the role of glutamine in neurotransmitter synthesis and release, as well as in nitrogen metabolism in plants.
Propiedades
Número CAS |
158785-71-8 |
|---|---|
Nombre del producto |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m0/s1 |
Clave InChI |
RIJQKIFTFSSRSH-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@](C)(CS)N |
SMILES |
CCOC(=O)C(C)(CS)N |
SMILES canónico |
CCOC(=O)C(C)(CS)N |
Sinónimos |
L-Cysteine, 2-methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)
